molecular formula C18H16N2O4 B3327669 Pubchem_44724403 CAS No. 3647-75-4

Pubchem_44724403

Cat. No. B3327669
CAS RN: 3647-75-4
M. Wt: 324.3 g/mol
InChI Key: NMZMQXTUEKXQKN-UHFFFAOYSA-N
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Description

Pubchem_44724403 is a compound that is used in a variety of scientific research applications. It is a synthetic compound, and its chemical structure is C19H21NO3. It has been used in a variety of scientific research applications, including as a tool to study the effects of various drugs on the body.

Scientific Research Applications

Pubchem_44724403 has been used in a variety of scientific research applications. It has been used as a tool to study the effects of various drugs on the body. It has also been used in studies of the mechanisms of action of drugs, as well as in studies of the biochemical and physiological effects of drugs. Additionally, Pubchem_44724403 has been used in studies of the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The exact mechanism of action of Pubchem_44724403 is not fully understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, which can lead to the activation of certain intracellular signaling pathways. Additionally, Pubchem_44724403 is believed to act as an inhibitor of certain enzymes, which may lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of Pubchem_44724403 have been studied in various animal models. It has been shown to have a variety of effects, including an increase in the levels of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been shown to have an inhibitory effect on certain enzymes, such as monoamine oxidase. It has also been shown to have an effect on the cardiovascular system, as well as on the immune system.

Advantages and Limitations for Lab Experiments

Pubchem_44724403 has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature. Additionally, it is relatively inexpensive, and is readily available from a variety of suppliers. However, it is important to note that Pubchem_44724403 can be toxic in high concentrations, and should be handled with caution. Additionally, it is important to ensure that the compound is not contaminated with other compounds, as this can lead to inaccurate results.

Future Directions

The potential future directions for Pubchem_44724403 are numerous. It could be used in further studies of the effects of various drugs on the body, as well as in studies of the mechanisms of action of drugs. Additionally, it could be used in studies of the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used in studies of the biochemical and physiological effects of drugs, as well as in studies of the effects of various compounds on the immune system. Finally, it could be used in studies of the effects of various compounds on the cardiovascular system.

properties

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-15-11-7-1-2-8(5-7)12(11)16(22)19(15)20-17(23)13-9-3-4-10(6-9)14(13)18(20)24/h1-4,7-14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZMQXTUEKXQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)C5C6CC(C5C4=O)C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660473
Record name 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

CAS RN

3647-75-4
Record name 3a,3′a,4,4′,7,7′,7a,7′a-Octahydro[2,2′-bi-4,7-methano-2H-isoindole]-1,1′,3,3′-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3647-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.